molecular formula C8H7BF3NO4 B15298062 (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid

(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B15298062
M. Wt: 248.95 g/mol
InChI Key: JOIZHOUZLDYUMW-UHFFFAOYSA-N
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Description

(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling reaction.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Boranes or hydrocarbons.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Trifluoromethylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.

    (5-Methoxycarbonylpyridin-3-yl)boronic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the methoxycarbonyl and trifluoromethyl groups in (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. These substituents can influence the reactivity and selectivity of the compound in different contexts, enhancing its utility in synthetic and industrial applications.

Properties

Molecular Formula

C8H7BF3NO4

Molecular Weight

248.95 g/mol

IUPAC Name

[5-methoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H7BF3NO4/c1-17-7(14)5-2-4(9(15)16)3-13-6(5)8(10,11)12/h2-3,15-16H,1H3

InChI Key

JOIZHOUZLDYUMW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)C(=O)OC)(O)O

Origin of Product

United States

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